(2-Cyano-5-isopropylpyridin-4-yl)boronic acid
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Overview
Description
(2-Cyano-5-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C9H11BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both cyano and isopropyl groups on the pyridine ring makes this compound unique and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. These methods utilize automated systems to control reaction parameters precisely, such as temperature, pressure, and reagent flow rates . This approach minimizes human error and enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-5-isopropylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Cyano-5-isopropylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-5-isopropylpyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyano group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Cyanophenylboronic Acid: Contains a cyano group but lacks the isopropyl group, making it less sterically hindered.
2-Isopropylphenylboronic Acid: Contains an isopropyl group but lacks the cyano group, affecting its reactivity.
Uniqueness
(2-Cyano-5-isopropylpyridin-4-yl)boronic acid is unique due to the presence of both cyano and isopropyl groups on the pyridine ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11BN2O2 |
---|---|
Molecular Weight |
190.01 g/mol |
IUPAC Name |
(2-cyano-5-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-6(2)8-5-12-7(4-11)3-9(8)10(13)14/h3,5-6,13-14H,1-2H3 |
InChI Key |
RWYJMSPYXSXHPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C(C)C)C#N)(O)O |
Origin of Product |
United States |
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